3-Amino-1,3-dimethyl-cyclobutanol
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Overview
Description
(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol is a chiral compound with a unique cyclobutane ring structure. This compound is characterized by the presence of an amino group and two methyl groups attached to the cyclobutane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-amino-2,2-dimethylpropanoic acid with a dehydrating agent to form the cyclobutane ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-amino-1,3-dimethylcyclobutan-1-ol: A stereoisomer with different spatial arrangement of atoms.
3-amino-1,3-dimethylcyclobutane: Lacks the hydroxyl group present in (1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol.
1,3-dimethylcyclobutan-1-ol: Lacks the amino group.
Uniqueness
(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination of functional groups and chiral centers makes it a valuable compound for various chemical and biological studies.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-amino-1,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5(7)3-6(2,8)4-5/h8H,3-4,7H2,1-2H3 |
InChI Key |
XMTWUKWMWAKBND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C)O)N |
Origin of Product |
United States |
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